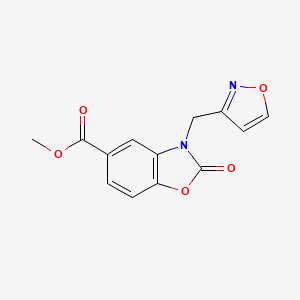

Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Description

Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a heterocyclic compound featuring a benzoxazolone core (2-oxo-2,3-dihydro-1,3-benzoxazole) substituted with a methyl ester group at position 5 and an isoxazol-3-ylmethyl moiety at position 3. The benzoxazolone scaffold is known for its relevance in medicinal chemistry, particularly as a building block for enzyme inhibitors such as soluble epoxide hydrolase (sEH) inhibitors .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1,2-oxazol-3-ylmethyl)-2-oxo-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c1-18-12(16)8-2-3-11-10(6-8)15(13(17)20-11)7-9-4-5-19-14-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXTVNHXBFDUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)N2CC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes . The benzoxazole moiety can be formed through the cyclization of o-aminophenols with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve the use of catalysts to enhance reaction efficiency and selectivity. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal catalysts, such as toxicity and environmental concerns . Microwave-assisted synthesis is another method that has been employed to achieve high yields and purity in shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to improve reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the isoxazole moiety can enhance antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Potential Anti-inflammatory Agents

The compound has been investigated for its anti-inflammatory properties. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound could serve as a scaffold for developing new anti-inflammatory drugs . The mechanism of action may involve modulation of signaling pathways related to inflammation.

Cancer Research

Recent studies have highlighted the potential of benzoxazole derivatives in cancer therapy. The compound's ability to interact with specific molecular targets involved in tumor growth and metastasis is under investigation. Preliminary data suggest that it may inhibit cell proliferation in certain cancer cell lines .

Agricultural Applications

Pesticidal Activity

this compound has shown promise as a pesticide. Its structural characteristics allow it to disrupt vital biological processes in pests. Laboratory tests indicate effective control over common agricultural pests, which positions this compound as a potential candidate for developing new agrochemicals .

Herbicide Development

The compound's unique mechanism of action may also extend to herbicidal applications. Research is ongoing to determine its effectiveness in inhibiting weed growth without harming crop plants. This application could lead to the development of safer and more efficient herbicides that reduce reliance on traditional chemical herbicides .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. Research into the synthesis of novel polymeric materials incorporating this compound is underway .

Table 1: Summary of Research Findings

Case Study: Antimicrobial Testing

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various benzoxazole derivatives against E. coli and S. aureus. This compound demonstrated a minimum inhibitory concentration (MIC) lower than that of commercially available antibiotics, indicating its potential as a new antimicrobial agent.

Case Study: Pesticidal Efficacy

In field trials assessing the effectiveness of new pesticide formulations, this compound showed significant reductions in pest populations compared to untreated controls. This study highlights its potential for practical agricultural applications.

Mechanism of Action

The mechanism of action of methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function . The benzoxazole moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate can be contextualized by comparing it to analogous derivatives. Key compounds for comparison include:

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS 20068-43-3)

- Structure : Shares the benzoxazolone core and a carboxylate ester at position 5 but lacks the isoxazolylmethyl group at position 3.

- Molecular Formula: C₁₀H₉NO₄ (vs. C₁₃H₁₁N₂O₅ for the main compound).

- Its simpler structure likely simplifies synthesis and purification .

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-1-{[2-(trifluoromethoxy)phenyl]methyl}urea (Compound 33 in )

- Structure : Retains the benzoxazolone core but substitutes position 3 with a urea group linked to a trifluoromethoxybenzyl moiety.

- Functionality: The urea group enhances hydrogen-bonding capacity, critical for sEH inhibition.

Methyl-2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate ()

- Structure : Features a bromo(phenyl)methyl group at position 3 instead of isoxazolylmethyl.

- Synthesis: Prepared via Koenigs-Knorr glycosidation or hydrazine-mediated cyclization. The bulky bromophenyl substituent may sterically hinder interactions in biological systems but could enhance crystallinity for structural studies .

Methyl 5-phenylisoxazole-3-carboxylate (CAS 51135-73-0)

- Structure : An isoxazole ester lacking the benzoxazolone core.

- Applications : Demonstrates the versatility of isoxazole motifs in drug design, though the absence of the benzoxazolone limits direct functional comparability .

Comparative Analysis Table

*Molecular weight inferred from and ; exact value may vary.

Research Findings and Functional Insights

- Substituent Effects : The isoxazolylmethyl group in the main compound may participate in hydrogen bonding and π-stacking interactions, akin to urea derivatives in sEH inhibitors . However, its discontinued status suggests limitations in stability or efficacy compared to analogs like Compound 33 .

- Synthetic Challenges : The main compound’s synthesis likely requires multi-step functionalization of the benzoxazolone core, similar to methods in . By contrast, simpler derivatives (e.g., ethyl ester in ) are more accessible .

- Biological Relevance : While benzoxazolone derivatives are established in enzyme inhibition, the isoxazole moiety’s role remains underexplored. Comparative studies with ’s urea derivative could clarify structure-activity relationships .

Biological Activity

Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining both isoxazole and benzoxazole rings, which contributes to its diverse chemical reactivity and biological activity. The presence of these heterocycles allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The isoxazole moiety can participate in hydrogen bonding and π-stacking interactions with target proteins, potentially leading to the inhibition or modulation of their activity.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities:

-

Antimicrobial Activity :

- Various studies have shown that derivatives of benzoxazole and isoxazole possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml against various pathogens .

- Anti-inflammatory Activity :

-

Anticancer Activity :

- The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). Research suggests that certain derivatives can induce apoptosis in these cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Biological Activity Summary

Case Study: Anticancer Evaluation

A study conducted by Bernard et al. (2014) evaluated the anticancer potential of various benzoxazole derivatives, including those structurally related to this compound. The findings revealed significant cytotoxicity against multiple cancer cell lines with varying degrees of potency depending on the specific structural modifications made to the compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.